Mianserin

Catalog No.
S535401
CAS No.
24219-97-4
M.F
C18H20N2
M. Wt
264.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mianserin

CAS Number

24219-97-4

Product Name

Mianserin

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3

InChI Key

UEQUQVLFIPOEMF-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Solubility

Soluble in DMSO, not in water

Synonyms

Hydrochloride, Mianserin, Lerivon, Mianserin, Mianserin Hydrochloride, Mianserin Monohydrochloride, Monohydrochloride, Mianserin, Org GB 94, Tolvon

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Description

The exact mass of the compound Mianserin is 264.1626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of dibenzoazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Nervous System -> Antidepressants. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Unlike many antidepressants, mianserin's mechanism of action is not fully understood. This has led some researchers to believe it may have unique therapeutic properties Source: European Journal of Pharmacology: .

  • Potential for Other Uses

    Some research suggests mianserin may be helpful in treating conditions beyond depression, such as anxiety and insomnia Source: Sleep - Wake Disorders: Basic and Clinical Research and Treatment: . However, more study is needed.

  • Comparison Studies

    Because mianserin has a different mechanism of action than other antidepressants, researchers may use it as a comparison drug in studies to learn more about how antidepressants work in general Source: Psychopharmacology Bulletin: .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.4

Exact Mass

264.1626

LogP

4.24 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

21535-47-7 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression.

Therapeutic Uses

EXPTL Therapy: 114 patients with chronic tension headache (more than 10 days per month for at least 6 months) were treated with placebo, clomipramine or mianserin in a double blind parallel group comparison. Eighty-two patients completed the study. Headache pain was scored weekly on visual analogue scales for the 6 weeks of treatment. Observer-rating of headache was made at entry, after 3 weeks and after 6 weeks of treatment. In all groups, headache complaints decreased significantly compared to baseline. With the main parameter the decrease on both clomipramine and mianserin was significant compared to placebo. Although the trend was the same for the other parameters, the changes relative to placebo did not reach statistical significance.
Mianserin is a tetracyclic compound advocated for the treatment of depressive illness and depression associated with anxiety. It combines antidepressant activity with a sedative effect and has an EEG and clinical activity profile similar to that of amitriptyline. It has an overall efficacy comparable with amitriptyline and imipramine in depressive illness, but at dosages which have achieved a similar overall clinical improvement, mianserin causes significantly fewer anticholinergic side effects than amitriptyline or imipramine and also appears less likely than these drugs to cause serious cardiotoxicity on overdosage. Mianserin also has anti-anxiety activity, but its role in treating patients with anxiety associated with primary depression has still to be clarified. Mianserin appears to be well tolerated by the elderly and by patients with cardiovascular disease, including those recovering from a recent myocardial infarction, and does not appear to antagonise the action of adrenergic neurone blocking antihypertensive drugs or affect the anticoagulant action of phenprocoumon.
In a 6-week study the efficacy of combined treatment of imipramine plus mianserin was compared to combined treatment of desipramine plus mianserin in patients with post-stroke depression. Patients were required to have a minimum baseline total score of 15 on the 17-item Hamilton Depression Scale (HAMD). The Melancholia Scale (MES) was also used to measure severity of depressive states to show that somatic symptoms had little influence on the evaluation of depression. Out of 120 stroke patients screened, 20 patients fulfilled the inclusion criteria. The doses of the drugs were flexible, using side-effects as a guide during treatment. Both intention to treat analysis and efficacy data (excluding patients who had dropped out during the first 2 weeks of treatment) showed that imipramine (mean dose 75 mg daily) plus mianserin (mean dose 25 mg daily) was superior to desipramine (mean dose 66 mg daily) plus mianserin (27 mg daily). The MES was found to be more sensitive than the HAMD for measuring change in depressive states during treatment. The assessment of side-effects using the UKU /side effect rating scale/ scale showed good tolerance in general. The only difference between the two treatment groups was seen in micturition disturbances, where the imipramine treated patients had most complaints after 14 days of treatment, but the symptoms disappeared despite continuous treatment.

Pharmacology

Mianserin is a tetracyclic antidepressant that has antihistaminic and hypnosedative, but almost no anticholinergic, effect. It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine. Interactions with serotonin receptors in the central nervous system have also been found. Its effect is usually noticeable after one to three weeks. Mianserin may cause drowsiness and hematological problems.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX03 - Mianserin

Mechanism of Action

Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

24219-97-4

Associated Chemicals

Mainserin hydrochloride;21535-47-7

Drug Warnings

Seizures were observed following the withdrawal of mianserin 60 mg/day for 2 years. To our knowledge, this is the first report of convulsions after suspension of an antidepressant. This phenomenon was observed in a young woman (with no history of epilepsy or other organic diseases that may induce seizures) 10 days after abrupt discontinuation of long-term treatment with mianserin.
An alcoholic woman who was admitted to hospital for detoxification was prescribed thyroxine because of hypothyroidism and mianserin to alleviate severe depression. After several weeks' treatment she became unwell and was readmitted to hospital. Haematological examination indicated agranulocytosis. Further extensive investigations elicited no cause for this other than the mianserin, since no such disturbance has been reported for thyroxine after years of use. Thus mianserin is probably implicated in this case of agranulocytosis. Although the response may have been idiosyncratic, it highlights the need to monitor new drugs during the early phases of widespread use.
Forty patients have been reported to the Committee on Safety of Medicines (CSM) because of convulsions occurring during treatment with mianserin, suggesting that this drug is more epileptogenic than tricyclic antidepressants. Details concerning 83% of these cases were obtained in a questionnaire study carried out in collaboration with the CSM and compared with those of a control group. ... As the CSM data do not allow for a reliable assessment of the relative epileptogenic effects of antidepressants, a comparison has been made between unpublished work on seizures occurring during treatment with imipramine and amitriptyline and published research on mianserin. Factors that might predispose to seizures include relevant family and past medical history, starting treatment, a change in dose, benzodiazepine withdrawal and concomitant treatment with other drugs that have epileptogenic properties.
Our report concerns 2 patients who developed delirium after an epileptic attack during mianserin treatment. In both cases the EEG showed a change with periodic sharp slow complexes similar to that seen in Creutzfeldt-Jakob disease. The symptoms subsided, however, and the EEG normalized after the antidepressant was discontinued, suggesting a noxious response to mianserin. If Creutzfeldt-Jakob-like changes in the EEG occur, the possible effect of antidepressant medication should be considered.
For more Drug Warnings (Complete) data for MIANSERIN (8 total), please visit the HSDB record page.

Biological Half Life

10-17 hours
The pharmacokinetics of mianserin hydrochloride have been determined in eight normal healthy volunteers, mean age 27, and 14 elderly patients, mean age 76. Mianserin was administered to volunteers by intravenous infusion (0.011 mg/kg/min for 15 min) and, on another occasion, by mouth, in a single dose of 30 mg. Elderly patients received a single oral dose of 40-60 mg. The terminal elimination half-life was significantly prolonged in the elderly. In young subjects it was 9.6 +/- 1.9 (s.d.) hr. In the elderly it was 27 +/- 13.1 (s.d.) hr. Apparent oral clearance was significantly reduced in the elderly. In young subjects it was 87.1 +/- 32 (s.d.) hr. In the elderly, it was 38.1 +/- 14.8 (s.d.) hr. These kinetic differences may have an important bearing on the sedative effects of mianserin.

Use Classification

Pharmaceuticals
Pharmaceuticals -> Nervous System -> Antidepressants

General Manufacturing Information

Preparation: NL 6603256; van der Burg,, Delobelle, US 3534041 (1967, 1970, both to Organon)

Interactions

Concentrations of the enantiomers of unconjugated and of total (unconjugated plus conjugated) mianserin, desmethylmianserin and 8-hydroxymianserin were measured in 12 patients before and after the introduction of carbamazepine. The dose of mianserin was 60 mg/d, carbamazepine was coadministered at 400 mg/d for 4 weeks, and blood samples were taken at weekly intervals after the introduction of carbamazepine. Each week, carbamazepine significantly decreased plasma concentrations of unconjugated and total (S)-mianserin (the more potent enantiomer) and of unconjugated and total (R)-mianserin. On average, plasma concentrations of unconjugated and total (S)-mianserin and of unconjugated and total (R)-mianserin were 55%, 56%, 66%, and 55%, respectively, of the corresponding values before introduction of carbamazepine. These results strongly suggest the involvement of CYP3A4, the major CYP enzyme induced by carbamazepine, in the metabolism of both enantiomers of mianserin. A strong decrease in the concentrations of (S)-8-hydroxymianserin was also measured (on average, the concentrations were 69% of the corresponding values before carbamazepine introduction). Conversely, plasma concentrations of unconjugated and of total (S)-desmethylmianserin, (R)-desmethylmianserin, and (R)-8-hydroxymianserin were only slightly modified by carbamazepine. From a clinical point of view, as a therapeutic window for (S)-mianserin has been recently suggested, the dose of racemic mianserin for a patient whose (S)-mianserin concentrations have been stabilized within this therapeutic window would need to be approximately doubled if carbamazepine, at 400 mg/d, is introduced as a comedication.
The interaction between mianserin and centrally-acting antihypertensive drugs was evaluated in normal volunteers and in patients with essential hypertension receiving either clonidine or methyldopa. The administration of the first dose of 20 mg mianserin to the normal volunteers was associated with a significant sedative effect and transient postural hypotension. In the normal volunteers, the blood pressure responses to a single oral dose of 300 ug clonidine were not modified by pretreatment with mianserin. The bradycardia associated with clonidine alone, however, was significantly attenuated. In the patient study, no significant changes in blood pressure control were observed, either after the first dose of 30 mg mianserin or after one and two weeks' continued treatment with mianserin. There is no evidence from these studies that the addition of mianserin therapy results in a clinically significant impairment of the antihypertensive effects of clonidine or methyldopa.

Dates

Modify: 2023-08-15
1: Isabelle le BL, Clarot F, Vaz E, Goullé JP, Proust B. Disopyramide and mianserin intoxication: a unique fatal case--review of the literature. J Forensic Sci. 2014 May;59(3):850-3. doi: 10.1111/1556-4029.12392. Epub 2014 Feb 6. Review. PubMed PMID: 24502246.
2: Poyurovsky M, Schneidman M, Weizman A. Successful treatment of fluoxetine-induced dystonia with low-dose mianserin. Mov Disord. 1997 Nov;12(6):1102-5. Review. PubMed PMID: 9399252.
3: Leinonen E, Koponen H, Lepola U. Serum mianserin and ageing. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Sep;18(5):833-45. Review. PubMed PMID: 7972855.
4: Tiraboschi P. [Mianserin]. Medicina (Firenze). 1988 Jul-Sep;8(3):351-3. Review. Italian. PubMed PMID: 3068469.
5: Wakeling A. Efficacy and side effects of mianserin, a tetracyclic antidepressant. Postgrad Med J. 1983 Apr;59(690):229-31. Review. PubMed PMID: 6346303; PubMed Central PMCID: PMC2417496.
6: Pinder RM, Fink M. Mianserin. Mod Probl Pharmacopsychiatry. 1982;18:70-101. Review. PubMed PMID: 7048075.
7: Cassano GB, Conti L, Dell'Osso L, Massimetti G. Four new atypical antidepressants (trazodone, mianserin, nomifensine, caroxazone): results of controlled trials. Adv Biochem Psychopharmacol. 1982;32:125-39. Review. PubMed PMID: 7046361.
8: Leonard BE. On the mode of action of mianserin. Adv Biochem Psychopharmacol. 1982;31:301-19. Review. PubMed PMID: 6282060.
9: Haine SE, Miljoen HP, Blankoff I, Vrints CJ. Mianserin and ventricular tachycardia: case report and review of the literature. Cardiology. 2006;106(4):195-8. Epub 2006 May 3. Review. PubMed PMID: 16675906.
10: Rotzinger S, Bourin M, Akimoto Y, Coutts RT, Baker GB. Metabolism of some "second"- and "fourth"-generation antidepressants: iprindole, viloxazine, bupropion, mianserin, maprotiline, trazodone, nefazodone, and venlafaxine. Cell Mol Neurobiol. 1999 Aug;19(4):427-42. Review. PubMed PMID: 10379419.
11: Demling J. [Mianserin: pharmacology and clinical aspects of an effective antidepressive agents]. Fortschr Med. 1993 Nov 10;111(31):497-500. Review. German. PubMed PMID: 8276338.
12: Mianserin 10 years on. Drug Ther Bull. 1988 Mar 7;26(5):17-8. Review. PubMed PMID: 3286177.
13: Boschmans SA, Perkin MF, Terblanche SE. Antidepressant drugs: imipramine, mianserin and trazodone. Comp Biochem Physiol C. 1987;86(2):225-32. Review. PubMed PMID: 2882911.
14: Chaplin S. Bone marrow depression due to mianserin, phenylbutazone, oxyphenbutazone, and chloramphenicol--Part II. Adverse Drug React Acute Poisoning Rev. 1986 Autumn;5(3):181-96. Review. PubMed PMID: 3538824.
15: Chaplin S. Bone marrow depression due to mianserin, phenylbutazone, oxyphenbutazone, and chloramphenicol--Part I. Adverse Drug React Acute Poisoning Rev. 1986 Summer;5(2):97-136. Review. Erratum in: Adverse Drug React Acute Poisoning Rev 1986 Winter;5(4):233. PubMed PMID: 3529881.
16: Lingjaerde O. From clomipramine to mianserin: therapeutic relevance of interactions with serotonin uptake and storage, as studied in the blood platelet model. Acta Psychiatr Scand Suppl. 1985;320:10-9. Review. PubMed PMID: 3901671.
17: Pinder RM. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? Acta Psychiatr Scand Suppl. 1985;320:1-9. Review. PubMed PMID: 2996305.
18: De Ridder JJ. Mianserin: result of a decade of antidepressant research. Pharm Weekbl Sci. 1982 Oct 22;4(5):139-45. Review. PubMed PMID: 6128715.
19: Montgomery SA. Maprotiline, nomifensine, mianserin, zimelidine: a review of antidepressant efficacy in in-patients. Neuropharmacology. 1980 Dec;19(12):1185-90. Review. PubMed PMID: 6449677.
20: Brogden RN, Heel RC, Speight TM, Avery GS. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs. 1978 Oct;16(4):273-301. Review. PubMed PMID: 359311.

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